Wee1 Inhibitor

Übersicht

Beschreibung

WEE1-IN-4: ist ein potenter Inhibitor der Checkpoint-Kinase WEE1, die eine entscheidende Rolle bei der Regulation des G2/M-Checkpoints im Zellzyklus spielt. Diese Verbindung hat ein signifikantes Potenzial in der Krebstherapie gezeigt, indem sie die WEE1-Kinase angreift, wodurch der Zellzyklus angehalten wird und die Apoptose von Krebszellen gefördert wird .

Wirkmechanismus

Target of Action

The primary target of Wee1 Inhibitor, also known as this compound I, is the Wee1 kinase family . This family consists of three serine/threonine kinases: WEE1 (WEE1 G2 Checkpoint Kinase), PKMYT1 (membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase), and WEE1B (WEE2 oocyte meiosis inhibiting kinase) . These kinases play a crucial role in cell cycle regulation, particularly in the entry into mitosis .

Mode of Action

this compound interacts with its targets by inhibiting their activity . This inhibition prevents the phosphorylation of Cdk1, a cyclin-dependent kinase that drives cells from the G2 phase into mitosis . As a result, cells are driven into mitosis without being able to repair damaged DNA, leading to cell death .

Biochemical Pathways

The this compound affects the DNA Damage Response (DDR) pathways . These pathways are crucial during normal cell cycle progression and in response to DNA damages . Inhibition of Wee1 leads to high Cdk1 activity, causing cells to bypass proper DNA repair at the G2/M checkpoint . This results in mitotic catastrophe and cell death, plus increased Cdk2 activity, causing abnormal DNA replication and DNA double-stranded breaks .

Pharmacokinetics

The pharmacokinetics of Wee1 Inhibitors, such as adavosertib, have been studied in patients with advanced solid tumors . A high-fat meal was found to decrease the maximum plasma concentration (Cmax) of adavosertib by 16% and systemic exposure (area under the plasma concentration–time curve [AUC]) by 6% .

Result of Action

The inhibition of Wee1 leads to genomic instability and apoptosis . It increases cell sensitivity to DNA damaging agents, leading to cell death . In cancer cells, Wee1 Inhibitors have shown to effectively eliminate cells while inhibiting their proliferation and migration .

Action Environment

The efficacy of Wee1 Inhibitors can be influenced by various environmental factors. For instance, hyperthermia has been shown to synergistically enhance the anti-tumor effects of Wee1 Inhibitors . Additionally, the development of predictive biomarkers and identification of the appropriate population that would respond to Wee1 inhibitors are imperative .

Biochemische Analyse

Biochemical Properties

Wee1 Inhibitor I interacts with key enzymes and proteins, particularly CDK1 and CDK2 . Wee1 triggers G2/M arrest through inhibitory phosphorylation on Tyr15 of CDK1 (Cdc2) and prevents entry into mitosis to allow DNA repair during DNA damage . In addition, this compound I also catalyzes the phosphorylation on CDK2, leading to its high activity, resulting in aberrant DNA replication and DNA double-stranded breaks .

Cellular Effects

This compound I has significant effects on various types of cells and cellular processes. It has been shown to potential chemotherapy or radiotherapy sensitivity in preclinical models, particularly in p53-mutated or deficient cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound I involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound I could result in high CDK1 activity and the cell progressing through the G2/M checkpoint without adequately repairing DNA damage, thus generating mitotic catastrophe and cell death .

Metabolic Pathways

This compound I is involved in key metabolic pathways. It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von WEE1-IN-4 umfasst eine Reihe von chemischen Reaktionen, einschließlich Kondensation, Cyclisierung und Reinigungsschritten. Der spezifische Syntheseweg und die Reaktionsbedingungen sind proprietär und beinhalten typischerweise die Verwendung von Spezialreagenzien und Katalysatoren, um eine hohe Ausbeute und Reinheit zu erzielen .

Industrielle Produktionsverfahren: Die industrielle Produktion von WEE1-IN-4 erfolgt in großvolumigen Reaktoren unter kontrollierten Bedingungen, um Konsistenz und Qualität zu gewährleisten. Der Prozess umfasst mehrere Stufen der Synthese, Reinigung und Qualitätskontrolle, um die regulatorischen Standards für pharmazeutische Verbindungen zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: WEE1-IN-4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nukleophile: Ammoniak, Hydroxid-Ionen.

Elektrophile: Alkylhalogenide, Säurechloride.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Ketone oder Aldehyde ergeben, während Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: WEE1-IN-4 wird als Forschungswerkzeug verwendet, um die Rolle der WEE1-Kinase bei der Regulierung des Zellzyklus und der DNA-Schadensantwort zu untersuchen. Es hilft beim Verständnis der molekularen Mechanismen, die den Zellzyklus-Checkpoints zugrunde liegen, und ihrer Auswirkungen auf Krebs .

Biologie: In der biologischen Forschung wird WEE1-IN-4 eingesetzt, um die Auswirkungen der WEE1-Inhibition auf zelluläre Prozesse wie Apoptose, DNA-Reparatur und Zellproliferation zu untersuchen. Es wird auch verwendet, um die Interaktionen zwischen WEE1 und anderen Zellproteinen zu untersuchen .

Medizin: WEE1-IN-4 hat in präklinischen Studien vielversprechend als potenzieller Therapeutikum für verschiedene Krebsarten wie Eierstock-, Brust- und Bauchspeicheldrüsenkrebs gezeigt. Es wird in klinischen Studien auf seine Wirksamkeit und Sicherheit in Kombination mit anderen Chemotherapeutika untersucht .

Industrie: In der pharmazeutischen Industrie wird WEE1-IN-4 bei der Entwicklung von zielgerichteten Krebstherapien eingesetzt. Es dient als Leitverbindung für die Entwicklung und Synthese neuer WEE1-Inhibitoren mit verbesserter Potenz und Selektivität .

Wirkmechanismus

WEE1-IN-4 übt seine Wirkungen aus, indem es die Aktivität der WEE1-Kinase inhibiert, die für die Phosphorylierung und Inaktivierung der Cyclin-abhängigen Kinase 1 (CDK1) verantwortlich ist. Durch die Hemmung von WEE1 verhindert WEE1-IN-4 die Phosphorylierung von CDK1, was zur Aktivierung von CDK1 und dem vorzeitigen Eintritt von Zellen in die Mitose führt. Dies führt zu mitotischer Katastrophe und Apoptose in Krebszellen mit geschädigter DNA .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Adavosertib (AZD1775): Ein weiterer potenter WEE1-Inhibitor, der in präklinischen und klinischen Studien für verschiedene Krebsarten eine Wirksamkeit gezeigt hat.

Eindeutigkeit: WEE1-IN-4 ist in seiner hohen Potenz und Selektivität für die WEE1-Kinase einzigartig, mit einem IC50-Wert von 0,011 Mikromolar. Dies macht es zu einem wertvollen Werkzeug, um die spezifische Rolle von WEE1 bei der Regulierung des Zellzyklus zu untersuchen und um zielgerichtete Krebstherapien zu entwickeln .

Eigenschaften

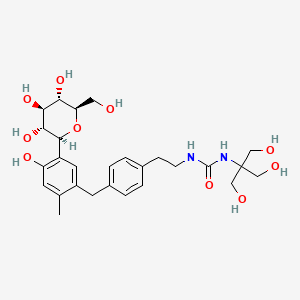

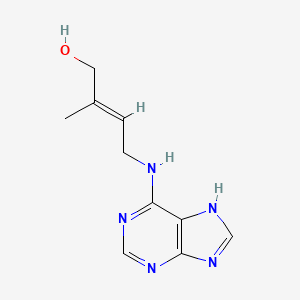

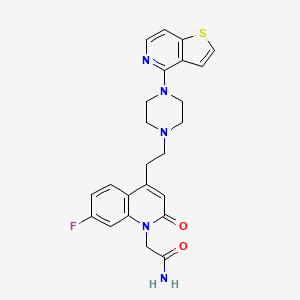

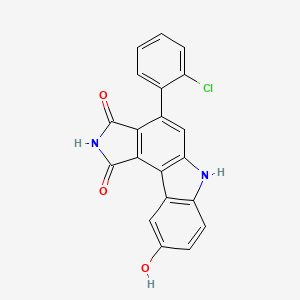

IUPAC Name |

4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClN2O3/c21-13-4-2-1-3-10(13)11-8-15-16(18-17(11)19(25)23-20(18)26)12-7-9(24)5-6-14(12)22-15/h1-8,22,24H,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEXRCOBPACFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439085 | |

| Record name | Wee1 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622855-37-2 | |

| Record name | Wee1 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Wee1, and what is its role in the cell cycle?

A: Wee1 is a tyrosine kinase that plays a crucial role in regulating the cell cycle, specifically at the G2/M checkpoint. It does this by phosphorylating cyclin-dependent kinase 1 (CDK1) at the tyrosine 15 (Tyr15) residue, effectively inactivating the CDK1/cyclin B complex and preventing premature entry into mitosis. [, , ]

Q2: How do Wee1 inhibitors interact with their target and affect the cell cycle?

A: Wee1 inhibitors are small molecules that bind to and inhibit the kinase activity of Wee1. This inhibition prevents the phosphorylation of CDK1, leading to its activation and forcing cells with damaged DNA to bypass the G2/M checkpoint, ultimately leading to mitotic catastrophe and cell death. [, , , , , ]

Q3: Why is Wee1 inhibition considered a promising strategy for cancer therapy?

A: Cancer cells often have defects in the G1/S checkpoint, making them more reliant on the G2/M checkpoint for DNA repair. Wee1 inhibition exploits this vulnerability by forcing these cells with unresolved DNA damage into premature mitosis, leading to their death. This strategy is particularly relevant for p53-deficient tumors, which commonly lack a functional G1 checkpoint. [, , , , ]

Q4: What are the downstream effects of Wee1 inhibition in cancer cells?

A4: Wee1 inhibition leads to several downstream effects in cancer cells, including:

- Increased CDK1 activity: Leading to accelerated S-phase progression and premature mitotic entry. [, ]

- DNA damage accumulation: Unrepaired DNA damage due to checkpoint abrogation. [, , , , ]

- Mitotic catastrophe: Cells entering mitosis with damaged DNA undergo mitotic catastrophe, a form of cell death. [, , ]

- Apoptosis induction: Wee1 inhibition can also directly trigger apoptosis in some cancer cells. [, , , ]

Q5: Is there information available about the specific molecular formula, weight, or spectroscopic data for “Wee1 Inhibitor I”?

A5: The provided research papers focus on the biological activity and therapeutic potential of Wee1 inhibitors as a class of compounds. They do not provide specific structural details, molecular formula, weight, or spectroscopic data for a compound explicitly named "this compound I."

Q6: How do structural modifications to Wee1 inhibitors impact their activity and selectivity?

A6: Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and safety of Wee1 inhibitors. Research has shown that even small structural changes can significantly impact:

- Potency: Modifications to the core scaffold or specific substituents can enhance or diminish binding affinity for Wee1. [, ]

- Selectivity: Optimizing interactions with the Wee1 active site can improve selectivity against other kinases like PLK1, mitigating potential off-target effects and toxicity. [, , ]

- Pharmacokinetic properties: Structural modifications can influence absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the drug's in vivo behavior. [, , ]

Q7: What are the challenges in formulating Wee1 inhibitors for therapeutic use?

A7: Formulating Wee1 inhibitors presents challenges related to their stability, solubility, and bioavailability. Strategies to overcome these limitations might include:

- Chemical modifications: Improving drug-like properties through modifications to the compound's structure. [, ]

- Formulation optimization: Utilizing excipients and delivery systems to enhance solubility and stability, enabling various routes of administration (e.g., oral, intravenous). [, ]

Q8: What in vitro and in vivo models are used to evaluate the efficacy of Wee1 inhibitors?

A8: Researchers employ a range of preclinical models to assess the efficacy and safety of Wee1 inhibitors, including:

- Cell-based assays: Measuring cell viability, proliferation, apoptosis, and cell cycle progression in cancer cell lines treated with Wee1 inhibitors. [, , , ]

- Animal models: Evaluating tumor growth inhibition and survival in xenograft models where human cancer cells are implanted into mice. [, , , , ]

- Patient-derived xenografts (PDXs): Testing drug efficacy in models that better represent human tumor heterogeneity and drug response. [, ]

Q9: What are the known mechanisms of resistance to Wee1 inhibitors?

A9: As with many targeted therapies, resistance to Wee1 inhibitors is a concern. Research suggests potential mechanisms include:

- Upregulation of compensatory DNA repair pathways: Cancer cells may adapt by increasing the activity of alternative DNA repair mechanisms. [, ]

- Activation of bypass signaling pathways: Resistance can arise through the activation of signaling pathways that circumvent the need for Wee1. [, ]

Q10: What are the toxicological concerns associated with Wee1 inhibition?

A10: The main dose-limiting toxicity observed with Wee1 inhibitors, particularly AZD1775, is myelosuppression, which includes:

- Neutropenia: A decrease in neutrophils, a type of white blood cell, increasing the risk of infection. [, , ]

- Thrombocytopenia: A decrease in platelets, which are essential for blood clotting, leading to an increased risk of bleeding. [, ]

Q11: What strategies are being explored to improve the delivery of Wee1 inhibitors to tumors?

A11: Research is ongoing to enhance the delivery and therapeutic index of Wee1 inhibitors:

- Nanoparticle-based delivery systems: Encapsulating Wee1 inhibitors in nanoparticles can improve their solubility, stability, and tumor targeting, potentially reducing off-target effects. []

- Antibody-drug conjugates (ADCs): Linking Wee1 inhibitors to antibodies that specifically recognize tumor cells can enable targeted delivery and minimize toxicity to healthy tissues. []

Q12: Are there any biomarkers that can predict response to Wee1 inhibitors?

A12: Identifying predictive biomarkers is crucial for personalizing this compound therapy:

- H3K36me3 status: Loss of the histone mark H3K36me3 has been linked to increased sensitivity to Wee1 inhibitors. This finding could be explored as a potential biomarker to guide patient selection. []

- CCNE1 amplification: Cancers with CCNE1 amplification may show increased susceptibility to Wee1 inhibitors. [, ]

Q13: What are the future directions for research on Wee1 inhibitors?

A13: Future research efforts will likely focus on:

- Developing more selective and potent Wee1 inhibitors: Minimizing off-target toxicity and maximizing therapeutic efficacy. [, , ]

- Identifying robust predictive biomarkers: Guiding patient selection and personalizing treatment strategies. [, ]

- Optimizing drug combinations: Exploring synergistic combinations with chemotherapy, radiotherapy, or other targeted therapies to enhance anti-cancer effects and overcome resistance. [, , , ]

- Conducting further clinical trials: Determining the long-term efficacy and safety of Wee1 inhibitors in diverse patient populations. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.